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Compound of Interest

Compound Name: 2-Aminohexane-1,3-diol

CAS No.: 50730-98-8

Cat. No.: B2924987

Get Quote

Executive Summary & Structural Context
2-Aminohexane-1,3-diol (CAS: 50730-98-8) is a critical chiral amino-diol scaffold, serving as a

truncated analog of sphinganine (dihydrosphingosine). Its structural core—a 2-amino-1,3-diol

motif—is essential in the synthesis of sphingolipids, protease inhibitors, and chiral auxiliaries.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for the compound.

Given its amphiphilic nature and multiple stereocenters (C2 and C3), characterization requires

precise solvent selection and awareness of diastereomeric differences (erythro vs. threo). The

data presented below aligns with the erythro-isomer (syn-amino alcohol), the biologically

predominant configuration in sphingolipid metabolism.

Chemical Identity[2][3][4][5][6]
IUPAC Name: 2-aminohexane-1,3-diol[1][2][3][4][5]

Molecular Formula:

Molecular Weight: 133.19 g/mol
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Monoisotopic Mass: 133.1103 Da

Key Structural Features: Primary amine (C2), Primary alcohol (C1), Secondary alcohol (C3),

Propyl tail (C4-C6).

Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary method for structural verification, particularly for identifying

the characteristic

-cleavage patterns inherent to 1,3-amino alcohols.

Experimental Parameters (ESI-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

Capillary Voltage: 3.0–3.5 kV.

Cone Voltage: 20–30 V (Low voltage preserves the molecular ion; high voltage induces

fragmentation).

Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid.

Fragmentation Analysis
The mass spectrum is dominated by the protonated molecular ion

and specific daughter ions resulting from dehydration and C-C bond cleavage adjacent to the
heteroatoms.
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Ion Type m/z (Theoretical) Description

134.12
Protonated molecular ion.

Base peak in soft ionization.

116.11
Loss of water from C1 or C3

hydroxyl groups.

98.10
Sequential loss of second

water molecule.

Fragment A 60.05

-cleavage at C2-C3 bond

(Retention of N-terminus:

).

Fragment B 73.07

-cleavage at C2-C3 bond

(Retention of alkyl tail:

).

MS Fragmentation Pathway (DOT Visualization)
The following diagram illustrates the primary fragmentation logic used to confirm the 2-amino-

1,3-diol connectivity.

[M+H]+ 
 m/z 134.12

[M+H - H2O]+ 
 m/z 116.11

- H2O (18 Da)

N-Terminal Fragment 
 [HO-CH2-CH=NH2]+ 

 m/z 60.05

C2-C3 Cleavage

Alkyl Fragment 
 [Pr-CH=OH]+ 

 m/z 73.07

C2-C3 Cleavage

Click to download full resolution via product page

Caption: ESI-MS fragmentation pathway showing characteristic alpha-cleavage and

dehydration events.
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Infrared Spectroscopy (FT-IR)
IR analysis confirms the presence of the amine and hydroxyl functionalities.[6] Note that due to

hydrogen bonding, the OH and NH regions often overlap significantly.

Key Absorption Bands (Thin Film/ATR)
Frequency (

)
Intensity Assignment Functional Group

3300–3450 Strong, Broad and
H-bonded Hydroxyls /

Primary Amine

2920–2960 Medium
Alkyl Chain (

)

2850–2870 Medium
Alkyl Chain (

)

1580–1610 Medium
Amine Scissoring

(Bending)

1460–1470 Medium Methylene Bending

1050–1080 Strong
Primary/Secondary

Alcohol C-O stretch

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for stereochemical assignment. The data below is standardized for

Methanol-

(

), a preferred solvent that minimizes exchange broadening of the amine protons while
maintaining solubility.

Experimental Protocol: Sample Preparation
Mass: Dissolve 5–10 mg of pure 2-aminohexane-1,3-diol in 0.6 mL of
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.

Reference: Calibrate spectra to the residual methanol solvent peak (

: 3.31 ppm;

: 49.0 ppm).

pH Consideration: If the sample is a hydrochloride salt, the chemical shifts of C2 (H and C)

will shift downfield due to the ammonium species (

). The data below assumes the free base form.

H NMR Data (400 MHz, )
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Position (ppm) Multiplicity (Hz) Integration
Assignment
Logic

H-3 3.68 ddd / m - 1H

Methine

attached to

secondary

OH.

H-1a 3.62 dd 11.0, 4.5 1H

Diastereotopi

c proton of

primary

alcohol.

H-1b 3.48 dd 11.0, 6.5 1H

Diastereotopi

c proton of

primary

alcohol.

H-2 2.85 ddd 6.5, 4.5, 4.0 1H

Methine

attached to

amine

(Shielded

relative to H-

1/H-3).

H-4 1.30–1.55 m - 2H

Methylene

adjacent to

chiral center

C3.

H-5 1.30–1.45 m - 2H

Middle

methylene of

propyl tail.

H-6 0.93 t 7.0 3H
Terminal

methyl group.

Stereochemistry Note: The coupling constant

is critical.
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Erythro (anti): Typically

Hz.

Threo (syn): Typically

Hz.

Note: In polar solvents like methanol, conformational averaging can compress these

differences.

C NMR Data (100 MHz, )
Position (ppm) Carbon Type Assignment

C-3 72.5 CH
Secondary Alcohol

(Chiral Center).

C-1 62.8 Primary Alcohol.

C-2 56.2 CH

Amine-bearing

Carbon (Characteristic

shift for amino-diols).

C-4 36.5
Methylene adjacent to

C-3.

C-5 19.8 Middle methylene.

C-6 14.2 Terminal Methyl.

NMR Connectivity Workflow (DOT Visualization)
This diagram demonstrates the COSY (Correlation Spectroscopy) and HMBC (Heteronuclear

Multiple Bond Correlation) logic used to verify the connectivity of the 2-amino-1,3-diol core.
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HSQC

H3 (3.68)COSY

C2 (56.2)
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Caption: COSY (solid green) and HSQC (dashed red) correlations establishing the C1-C2-C3

backbone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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